molecular formula C5H6O4 B106259 5-Oxotetrahydrofuran-3-carboxylic acid CAS No. 498-89-5

5-Oxotetrahydrofuran-3-carboxylic acid

Cat. No. B106259
CAS RN: 498-89-5
M. Wt: 130.1 g/mol
InChI Key: ONSWFYLALGXCIQ-UHFFFAOYSA-N
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Description

5-Oxotetrahydrofuran-3-carboxylic acid is a chemical compound. It is also known as (2S)-Tetrahydro-5-oxo-2-furancarboxylic acid .


Synthesis Analysis

The synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid involves complex chemical reactions. For instance, it has been found that 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function .


Molecular Structure Analysis

The molecular structure of 5-Oxotetrahydrofuran-3-carboxylic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .


Chemical Reactions Analysis

5-Oxotetrahydrofuran-3-carboxylic acid is involved in various chemical reactions. For example, it has been found that the electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid involves this compound .

Scientific Research Applications

Radiation Synthesis

5-Oxotetrahydrofuran-3-carboxylic acid: is used in radiation synthesis studies. When 2-propanol is added to the diesters of cis-2-butenedioic (maleic) acid under radiation, not only are lactone-type products formed, but also hydroxy derivatives. These derivatives are initially unstable and undergo slow lactonization .

Organic Synthesis

In organic synthesis, 5-Oxotetrahydrofuran-3-carboxylic acid derivatives are valuable for creating small molecules and macromolecules. They serve as intermediates in various chemical reactions due to their highly polar nature and reactivity .

Nanotechnology

Carboxylic acids, including 5-Oxotetrahydrofuran-3-carboxylic acid , are used to modify the surface of nanoparticles and nanostructures like carbon nanotubes and graphene. This modification enhances dispersion and incorporation into polymer nanomaterials .

Polymer Chemistry

As a monomer or additive, 5-Oxotetrahydrofuran-3-carboxylic acid contributes to the synthesis and modification of synthetic and natural polymers, influencing properties like solubility and reactivity .

Fatty-Acid Synthase Inhibition

5-Oxotetrahydrofuran-3-carboxylic acid: derivatives, such as C75, act as inhibitors of fatty-acid synthase (FASN), showing potential therapeutic effects in cancer models .

Pharmaceutical Research

Derivatives of 5-Oxotetrahydrofuran-3-carboxylic acid are used in pharmaceutical research. They are involved in the synthesis of active pharmaceutical ingredients and as intermediates in drug development .

Chemical Radiation Effects

This compound is studied for its behavior under gamma radiation, which is crucial for understanding its stability and reactivity in radiation chemistry applications .

Telomerization Processes

5-Oxotetrahydrofuran-3-carboxylic acid: is involved in telomerization reactions, which are polymerization processes that yield specific oligomers or polymers with controlled architectures .

Future Directions

The future directions of research involving 5-Oxotetrahydrofuran-3-carboxylic acid could involve its potential use in the treatment of diseases. For example, it has been found that 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) and 9-xanthenylacetic acid (XAA) efficiently inhibit hepatocellular carcinoma growth .

properties

IUPAC Name

5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWFYLALGXCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxotetrahydrofuran-3-carboxylic acid

CAS RN

498-89-5
Record name 2-oxooxolane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of sodium 5-oxo-2,5-dihydrofuran-3-carboxylate (150 mg) in water (3 ml) was added 10 wt % palladium on carbon (30 mg), and the mixture was stirred for 18 hours at room temperature under one atm. of hydrogen. Under nitrogen atmosphere, an appropriate amount of amberlite IR-120 was added to the reaction solution, the mixture was stirred at room temperature for 10 minutes, and then filtered through Celite. The filtrate was concentrated under reduced pressure, ethyl acetate was added to the resulting residue, the mixture was dried over sodium sulfate, and then again concentrated under reduced pressure to give the titled compound (83 mg).
Name
sodium 5-oxo-2,5-dihydrofuran-3-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) impact mitochondrial function?

A: C75, a synthetic inhibitor of fatty-acid synthase (FASN), also inhibits the mitochondrial enzyme β-ketoacyl-acyl carrier protein synthase (HsmtKAS) []. This enzyme is crucial for the mitochondrial fatty acid synthesis pathway, specifically for producing the precursor to lipoic acid (LA), an essential cofactor for mitochondrial enzymes. By inhibiting HsmtKAS, C75 reduces LA production, leading to mitochondrial dysfunction, increased reactive oxygen species, and decreased cell viability [].

Q2: Can the negative effects of C75 on mitochondria be mitigated?

A: Yes, supplementing with LA can effectively counteract the mitochondrial dysfunction and oxidative stress induced by C75 []. This suggests that the detrimental effects of C75 on mitochondria are primarily due to its inhibition of HsmtKAS and the subsequent reduction in LA synthesis [].

Q3: Beyond inhibiting fatty acid synthase, does C75 have other potential therapeutic targets?

A: Research suggests that C75 might also interact with HsmtKAS, a mitochondrial enzyme involved in lipoic acid synthesis. This interaction disrupts mitochondrial fatty acid synthesis and impairs mitochondrial function []. This finding highlights the importance of investigating the potential off-target effects of C75 and exploring its therapeutic potential in diseases involving mitochondrial dysfunction.

Q4: Are there natural sources for compounds that inhibit fatty acid synthase?

A: Yes, research has identified peptides derived from enzymatic hydrolysis of soy β-conglycinin that demonstrate potent fatty acid synthase inhibitory activity []. These peptides exhibit higher inhibitory activity compared to the synthetic inhibitor 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), suggesting potential applications in obesity prevention and as therapeutic agents targeting fatty acid synthase overexpression in various tumor types [].

Q5: Can the structure of 5-oxotetrahydrofuran-3-carboxylic acid be characterized using spectroscopic methods?

A: While specific spectroscopic data for 5-oxotetrahydrofuran-3-carboxylic acid is not provided in the research excerpts, NMR spectroscopy, particularly 1H NMR, has been successfully used to investigate the conformational features of similar γ-lactones, such as diastereomers of 2-ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid []. By analyzing vicinal ring coupling constants, researchers can gain insights into the spatial arrangement of atoms within these molecules [].

Q6: What are the implications of discovering a racemic layered structure in (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid)?

A: This discovery is significant because it provides the first report of a racemic crystalline form for terebic acid, an industrially important compound []. Understanding the crystal structure and its stabilization through O-H···O and C-H···O hydrogen bonds forming racemic double layers can offer valuable insights for its potential applications in various industries [].

Q7: How are micelles utilized in the synthesis of ferulic acid dehydrodimers, and what is the significance of this approach?

A: Researchers employ aqueous solutions of quaternary ammonium salts, which self-assemble into micelles, to facilitate the regioisomeric dimerization of ferulic acid using the peroxidase-H2O2 system []. This biomimetic approach mimics natural processes and allows for the controlled synthesis of different regioisomers by simply changing the surfactant used []. This method not only offers a new route to synthesize these valuable compounds but also provides insights into the regiospecificity of dimeric hydroxycinnamate formation in biological systems [].

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